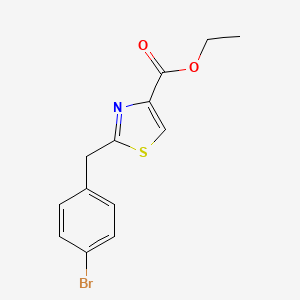

![molecular formula C9H18N2O3 B1432516 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide CAS No. 1267877-81-5](/img/structure/B1432516.png)

2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

説明

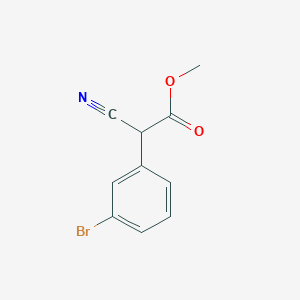

2-Hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 . It is used in research and development .

Molecular Structure Analysis

The InChI code for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is 1S/C9H18N2O3/c1-8(12)9(13)10-2-3-11-4-6-14-7-5-11/h8,12H,2-7H2,1H3,(H,10,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.科学的研究の応用

Antiviral Activity

Scientific Field

Pharmacology and Virology

Summary of Application

Indole derivatives, such as “2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide”, have been studied for their potential antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.

Methods of Application

The compounds are typically synthesized and then tested in vitro for their efficacy against specific viruses. The inhibitory activity is measured using IC50 values, which indicate the concentration of the compound required to inhibit viral activity by 50%.

Results

For instance, certain indole derivatives have demonstrated IC50 values of 7.53 µmol/L against influenza A, indicating a significant antiviral effect .

Anti-inflammatory Activity

Scientific Field

Immunology and Pharmacology

Summary of Application

Indole derivatives are also explored for their anti-inflammatory effects. They can modulate the inflammatory response in various disease models.

Methods of Application

These compounds are tested in both in vitro and in vivo settings, often using animal models to assess the reduction in inflammatory markers and symptoms.

Results

The outcomes include decreased levels of pro-inflammatory cytokines and improved symptoms in disease models, showcasing the potential therapeutic benefits of these compounds .

Anticancer Activity

Scientific Field

Oncology

Summary of Application

“2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide” and related indole derivatives have been investigated for their anticancer properties. They may work by inducing apoptosis in cancer cells or inhibiting cell proliferation.

Methods of Application

The compounds are tested on various cancer cell lines to determine their cytotoxic effects. Techniques like MTT assays are used to measure cell viability.

Results

Some derivatives have shown promising results in selectively targeting cancer cells while sparing healthy cells, although specific data on “2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide” is not detailed in the available literature .

Antioxidant Activity

Scientific Field

Biochemistry

Summary of Application

The antioxidant potential of indole derivatives is another area of interest. These compounds can neutralize free radicals and reduce oxidative stress.

Methods of Application

Standard assays like DPPH and ABTS are used to evaluate the antioxidant capacity of these compounds.

Results

Indole derivatives have demonstrated varying degrees of antioxidant activity, contributing to their potential as therapeutic agents .

Antimicrobial Activity

Scientific Field

Microbiology

Summary of Application

The antimicrobial effects of indole derivatives against bacteria and fungi have been studied. They may disrupt microbial cell walls or interfere with essential biological processes.

Methods of Application

The compounds are subjected to assays that measure their ability to inhibit the growth of microorganisms, such as disk diffusion and MIC determination.

Results

Certain derivatives have shown effectiveness against a range of pathogenic microbes, suggesting their use in treating infections .

Antidiabetic Activity

Scientific Field

Endocrinology

Summary of Application

Research into the antidiabetic effects of indole derivatives includes their potential to regulate blood glucose levels and improve insulin sensitivity.

Methods of Application

These effects are typically studied using diabetic animal models, where the compounds are administered, and their impact on blood glucose and insulin levels is monitored.

Results

Some studies report improved glycemic control and insulin response, indicating the potential of indole derivatives in diabetes management .

Protein Binding Affinity

Scientific Field

Biochemistry and Molecular Biology

Summary of Application

This compound may be used to study protein-ligand interactions, which are crucial for understanding cellular processes and drug design.

Methods of Application

Protein–ligand binding affinity is often evaluated using empirical scoring functions like ChemScore, which predict the strength of the interaction .

Results

Such studies can lead to the identification of potential drug candidates or the elucidation of biological pathways.

Herbicide Development

Scientific Field

Agricultural Chemistry

Summary of Application

Indole derivatives, including “2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide”, can be investigated for their herbicidal properties to manage weeds in agriculture.

Methods of Application

These molecules are clustered and tested to retain at least one typical molecule of each class of herbicides .

Results

The effectiveness of these compounds as herbicides could lead to the development of new agricultural chemicals.

Pharmaceutical Testing

Scientific Field

Pharmacology

Summary of Application

The compound is available for purchase as a high-quality reference standard for pharmaceutical testing, ensuring accurate results in drug development processes .

Methods of Application

It is used in various assays to determine the pharmacokinetics, pharmacodynamics, and safety profile of new drugs.

Results

The use of such reference standards is essential for the validation of experimental data and regulatory submissions.

Chemical Property Analysis

Scientific Field

Chemistry

Summary of Application

Detailed chemical property analysis of this compound, including its melting point, boiling point, and density, is crucial for its application in various scientific fields .

Methods of Application

Standard laboratory techniques are used to determine these physical and chemical properties.

Results

The data obtained is vital for the synthesis, storage, and handling of the compound in research and industrial settings.

Cold-Chain Storage

Scientific Field

Logistics and Supply Chain Management

Summary of Application

“2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide” may require cold-chain storage to maintain its stability and efficacy, which is important for its use in sensitive applications .

Safety And Hazards

特性

IUPAC Name |

2-hydroxy-N-(2-morpholin-4-ylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-8(12)9(13)10-2-3-11-4-6-14-7-5-11/h8,12H,2-7H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCBZUXDBBSKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B1432443.png)

![(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B1432456.png)